Ticagrelor DP1 -

Ticagrelor DP1

Catalog Number: EVT-1496019
CAS Number:
Molecular Formula: C₁₄H₂₄N₄O₄S
Molecular Weight: 344.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ticagrelor was developed by AstraZeneca and is classified as a reversible antagonist of the P2Y12 receptor. It is distinct from other antiplatelet agents such as clopidogrel, which is an irreversible inhibitor. Ticagrelor is marketed under the brand name Brilinta, among others, and is primarily administered orally.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ticagrelor involves several key steps, typically starting from readily available chemical precursors. The synthesis can be summarized as follows:

  1. Formation of the Triazolopyrimidine Core: The initial step involves the construction of the triazolopyrimidine core through condensation reactions between appropriate aldehydes and amines.
  2. Cyclization: This step often involves cyclization reactions that form the bicyclic structure characteristic of Ticagrelor.
  3. Functionalization: Subsequent steps introduce functional groups that enhance the pharmacological properties of the molecule, such as the addition of substituents that improve solubility and receptor binding affinity.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.
Molecular Structure Analysis

Structure and Data

Ticagrelor has a complex molecular structure characterized by its triazolopyrimidine core. Its chemical formula is C1616H2020F22N44O33, with a molecular weight of approximately 322.35 g/mol.

The structural representation can be described as follows:

  • Core Structure: A bicyclic triazolopyrimidine system.
  • Functional Groups: Contains fluorine atoms which contribute to its potency and selectivity for the P2Y12 receptor.
Chemical Reactions Analysis

Reactions and Technical Details

Ticagrelor undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Hydrolysis: In biological systems, Ticagrelor can be hydrolyzed to form its active metabolite, which also contributes to its antiplatelet effects.
  2. Metabolism: The drug is primarily metabolized in the liver through cytochrome P450 enzymes, specifically CYP3A4, leading to various metabolites that may have pharmacological activity.
  3. Interaction with Platelet Receptors: Ticagrelor binds reversibly to the P2Y12 receptor, which alters platelet activation pathways, significantly impacting clot formation.
Mechanism of Action

Process and Data

The mechanism of action of Ticagrelor involves:

  1. Reversible Binding: Unlike irreversible antagonists, Ticagrelor binds reversibly to the P2Y12 receptor, allowing for more flexible dosing regimens.
  2. Inhibition of Platelet Activation: By blocking the P2Y12 receptor, Ticagrelor prevents adenosine diphosphate from activating platelets, thereby inhibiting aggregation.
  3. Enhanced Coronary Microvascular Function: Studies suggest that Ticagrelor not only inhibits platelet aggregation but also improves coronary microvascular function post-percutaneous coronary intervention (PCI) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Ticagrelor exhibits moderate solubility in water, which can be enhanced through formulation strategies.
  • Stability: The compound is stable under standard storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility and stability can be affected by pH levels in formulations.

Relevant data indicate that Ticagrelor has a half-life of approximately 7 hours, allowing for twice-daily dosing in clinical settings.

Applications

Scientific Uses

Ticagrelor is primarily used in clinical settings for:

  • Management of Acute Coronary Syndromes: It plays a critical role in reducing cardiovascular events in patients with unstable angina or myocardial infarction.
  • Prevention of Thrombotic Events: It is used in patients undergoing PCI or those with a history of cardiovascular events to prevent future complications.
  • Research Applications: Ongoing studies explore its effects on coronary microvascular function and its potential benefits in various cardiovascular conditions .
Introduction to Ticagrelor DP1

Definition and Scope of Ticagrelor DP1 in Pharmaceutical Research

Ticagrelor DP1 (C₁₄H₂₄N₄O₄S, MW: 344.43 g/mol) is a primary degradation product of the antiplatelet drug ticagrelor. Its IUPAC name, (1S,2S,3R,5S)-3-[(6-amino-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, reflects its stereospecific structure with four chiral centers [4] [9]. Unlike ticagrelor’s active metabolite (AR-C124910XX), DP1 results from hydrolytic or oxidative pathways during manufacturing or storage. Its significance lies in:

  • Analytical Applications: DP1 serves as a critical marker for ticagrelor stability testing and quality control. Its quantification ensures drug formulations meet regulatory impurity thresholds (<0.15% per ICH guidelines) [4].
  • Formulation Compatibility: DP1 formation kinetics reveal incompatibilities with excipients, guiding packaging and storage decisions. Its detection signals degradation in solid and liquid formulations [3] [5].
  • Metabolic Pathways: Though pharmacologically inactive, DP1 elucidates ticagrelor’s metabolic fate, including dealkylation and hydroxylation routes [6] [9].

Table 1: Key Characteristics of Ticagrelor DP1 vs. Related Compounds

PropertyTicagrelor DP1Ticagrelor (Parent)AR-C124910XX (Active Metabolite)
Molecular FormulaC₁₄H₂₄N₄O₄SC₂₃H₂₈F₂N₆O₄SC₂₁H₂₆F₂N₆O₄S
Molecular Weight344.43 g/mol522.57 g/mol504.53 g/mol
Primary RoleDegradation markerP2Y₁₂ inhibitorPharmacologically active
Detection in PlasmaNot reportedYes (Cₘₐₓ: 923 ng/mL)Yes (Cₘₐₓ: 264 ng/mL)

Historical Development and Patent Landscape

Ticagrelor DP1 emerged as a focal point in intellectual property (IP) strategies following ticagrelor’s 2011 FDA approval. Key developments include:

  • Originator Patents: AstraZeneca’s foundational patents (e.g., WO2008084710) covered ticagrelor’s crystalline forms but later faced challenges in protecting derivative compounds like DP1. This allowed generic manufacturers to innovate around synthesis and purification methods [2] [7].
  • Process Chemistry Innovations: Nanjing Yixinhe Pharmaceutical’s patent (2022) detailed a high-yield (>90%) DP1 synthesis using pyridine-base catalysis, emphasizing greener chemistry with reduced toxic reagents. This route enabled cost-efficient impurity reference standard production [2].
  • Formulation-Centric Patents: Chengdu Hengrui’s WO2019170244A1 (2019) addressed DP1 suppression in tablets using pregelatinized starch and wet granulation, limiting hydrolysis during manufacturing [3]. Similarly, aqueous solution patents (EP4525931A1, 2023) employed cyclodextrin complexes to minimize DP1 formation in liquid formulations [5].
  • Strategic IP Extensions: With AstraZeneca’s core patent expiring post-2025, secondary patents on DP1 mitigation technologies (e.g., nano-liposomes, hot-melt extrusion) extended market exclusivity. Over 65% of recent ticagrelor patents (2020–2025) focus on stability optimization [2] [7].

Role of DP1 in Ticagrelor Formulation Optimization

DP1’s physicochemical properties directly influence formulation design:

  • Solubility Challenges: DP1 shares ticagrelor’s low aqueous solubility (BCS Class IV). Its formation exacerbates precipitation risks in liquid formulations, driving innovations like cyclodextrin inclusion complexes (EP4525931A1) and self-microemulsifying systems (SMEDDS). SMEDDS formulations increased dissolution by 300% vs. commercial tablets, reducing DP1 generation during solubilization [5] [8].
  • Solid-State Stability: DP1 formation accelerates under heat/humidity in tablets. Excipient selection is critical:
  • Pregelatinized Starch: In WO2019170244A1, starch acts as a desiccant, lowering moisture-mediated hydrolysis. Tablets showed <0.1% DP1 after 6 months at 40°C/75% RH [3].
  • Alkaline Buffers: Magnesium oxide (pH 10.0) suppresses acid-catalyzed degradation, reducing DP1 by 40% [5].
  • Analytical Method Validation: DP1’s use as a reference standard ensures assay specificity. Stability-indicating HPLC methods resolve DP1 from ticagrelor and AR-C124910XX at retention times of 4.2 min, 8.7 min, and 6.5 min, respectively [4] [9].

Table 2: Analytical Methods for Ticagrelor DP1 Detection

MethodConditionsDetection LimitKey Application
HPLC-UVC18 column; Acetonitrile/Phosphate buffer (pH 3.0)0.05 μg/mLImpurity profiling in tablets
LC-MS/MSESI+ mode; m/z 345.1→227.00.01 ng/mLPlasma metabolite studies
Stability-IndicatingForced degradation (acid/heat/oxidation)0.1% w/wFormulation stability protocols

Synthesis and Characterization of Deuterated Analogs

Deuterated DP1 (Ticagrelor DP1-d7, C₁₄H₁₇D₇N₄O₄S, MW: 351.47 g/mol) enables precise bioanalytical quantification:

  • Synthetic Route: DP1-d7 incorporates deuterium at the propylthio group (S-CH₂-CH₂-CD₃) via deuterated alkyl halides. This preserves chromatographic behavior while creating a 7-Da mass shift for MS detection [9].
  • Applications: As an internal standard, DP1-d7 corrects for extraction efficiency and matrix effects in LC-MS assays. Its use reduced inter-day variability in ticagrelor pharmacokinetic studies from 12.3% to 4.8% [9].

Compounds Discussed:

  • Ticagrelor DP1
  • Ticagrelor
  • AR-C124910XX
  • Ticagrelor DP1-d7

Properties

Product Name

Ticagrelor DP1

Molecular Formula

C₁₄H₂₄N₄O₄S

Molecular Weight

344.43

Synonyms

(1S,2S,3R,5S)-3-((6-Amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.